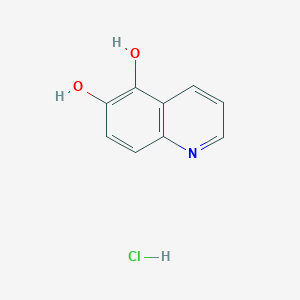
Quinoline-5,6-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-5,6-diol;hydrochloride, also known as quinolinic acid, is a heterocyclic organic compound that belongs to the family of quinolines. It is a metabolite of the amino acid tryptophan and is involved in several biological processes, including the synthesis of NAD+ and the regulation of glutamate levels in the brain. In
Mécanisme D'action
Quinolinic acid acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in several physiological processes, including learning, memory, and synaptic plasticity. When Quinoline-5,6-diol;hydrochloride acid binds to the NMDA receptor, it activates a cascade of intracellular signaling pathways that lead to the release of calcium ions and the activation of several enzymes, including nitric oxide synthase and cyclooxygenase-2.
Biochemical and Physiological Effects
Quinolinic acid has several biochemical and physiological effects, including the activation of the immune system, the regulation of glutamate levels in the brain, and the synthesis of NAD+. It has been found to be involved in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Quinolinic acid has several advantages for lab experiments, including its high yield and purity, its ability to activate the NMDA receptor, and its involvement in several biological processes. However, it also has several limitations, including its toxicity and its involvement in several neurodegenerative diseases.
Orientations Futures
There are several future directions for the study of Quinoline-5,6-diol;hydrochloride acid, including the development of new drugs that target the NMDA receptor, the identification of new biological processes that are regulated by this compound acid, and the exploration of its role in other diseases, such as cancer and autoimmune disorders.
Conclusion
In conclusion, this compound acid is a heterocyclic organic compound that has several scientific research applications, including the regulation of glutamate levels in the brain, the synthesis of NAD+, and the activation of the immune system. It has several advantages and limitations for lab experiments and several future directions for research. Further studies are needed to fully understand the role of this compound acid in biological processes and its potential as a therapeutic target for several diseases.
Méthodes De Synthèse
Quinolinic acid can be synthesized through several methods, including the oxidation of quinoline with nitric acid, the oxidation of 3-hydroxyquinoline with potassium permanganate, and the oxidation of 3-aminopyridine with potassium permanganate. The most commonly used method is the oxidation of quinoline with nitric acid, which yields Quinoline-5,6-diol;hydrochloride acid in high yield and purity.
Applications De Recherche Scientifique
Quinolinic acid has been extensively studied for its role in several biological processes, including the regulation of glutamate levels in the brain, the synthesis of NAD+, and the activation of the immune system. It has been found to be involved in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
quinoline-5,6-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2.ClH/c11-8-4-3-7-6(9(8)12)2-1-5-10-7;/h1-5,11-12H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJRPDCDHRCBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)O)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2799334.png)
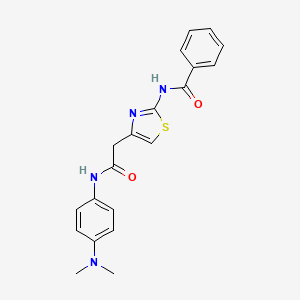
![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)

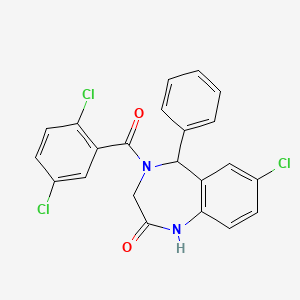
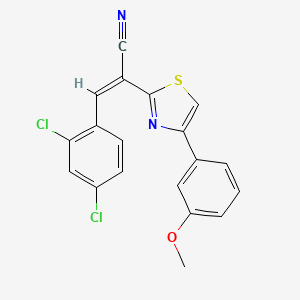
![(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2799344.png)
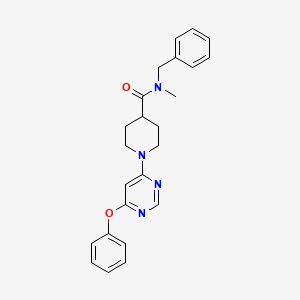
![N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea](/img/structure/B2799347.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)
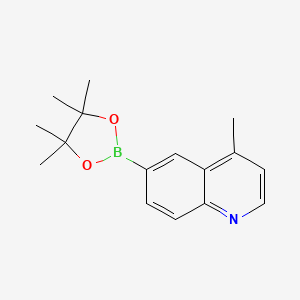
![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)
